Phaseoloidin

概要

説明

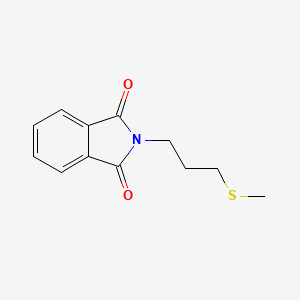

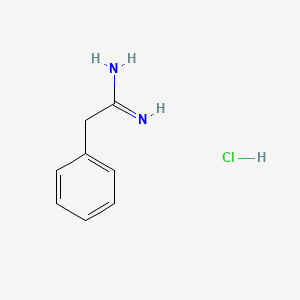

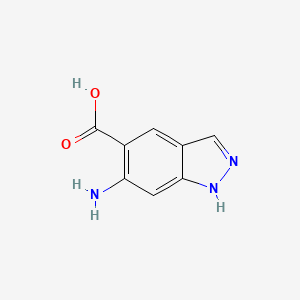

Phaseoloidin is a homogentisic acid glucoside found in Nicotiana attenuata trichomes . It contributes to the plant’s resistance against lepidopteran herbivores . It was originally reported from the seeds of Entada phaseoloides and is the first of its kind found in a Solanaceous plant .

Synthesis Analysis

Phaseoloidin is likely synthesized in the trichomes . It is a glucoside of homogentisic acid, derived from phenylalanine or tyrosine via 4-hydroxyphenylpyruvate dioxygenase .Molecular Structure Analysis

The molecular formula of Phaseoloidin is C14H18O9 . Its average mass is 330.287 Da and its monoisotopic mass is 330.095093 Da .Chemical Reactions Analysis

Phaseoloidin and entadamide A-β-d-glucopyranoside are metabolized into their respective aglycones during the incubation process .Physical And Chemical Properties Analysis

Phaseoloidin has a density of 1.6±0.1 g/cm3, a boiling point of 669.2±55.0 °C at 760 mmHg, and a flash point of 251.8±25.0 °C . It has 9 H bond acceptors, 6 H bond donors, and 5 freely rotating bonds .科学的研究の応用

Phaseoloidin: A Comprehensive Analysis of Scientific Research Applications

Plant Defense Mechanism: Phaseoloidin has been identified as a significant compound in the defense mechanisms of plants, particularly in Nicotiana attenuata , where it contributes to the plant’s resistance against lepidopteran herbivores. Studies suggest that phaseoloidin functions as a direct defense, reducing larval growth of both specialist and generalist larvae, such as Manduca sexta and Spodoptera littoralis .

Anti-Complement Effects: Research indicates that phaseoloidin possesses anti-complement effects, which are enhanced when metabolized into their respective aglycones by intestinal bacteria. This suggests that phaseoloidin could play a role in the pharmacological effects of certain traditional medicines, such as Entadae Semen , and may be dependent on the presence of intestinal bacteria .

作用機序

Target of Action

Phaseoloidin, a homogentisic acid glucoside, primarily targets lepidopteran herbivores . It is found in the trichomes of the Nicotiana Attenuata plant and contributes to the plant’s resistance against these herbivores .

Mode of Action

Phaseoloidin interacts with its targets by being ingested by the herbivores. The ingestion of phaseoloidin negatively influences caterpillar performance . This effect is more pronounced for the generalist, Spodoptera littoralis, than for the specialists, Manduca sexta .

Biochemical Pathways

Phaseoloidin is one of the major secondary metabolites produced by the trichomes of Nicotiana Attenuata . These trichomes serve as miniature self-contained factories for the biosynthesis of secondary metabolites that function as defenses against herbivores .

Pharmacokinetics

It is known that phaseoloidin and entadamide a-β-d-glucopyranoside are metabolized into their respective aglycones during the incubation process . This metabolic process enhances their anti-complement effects .

Result of Action

The ingestion of phaseoloidin results in reduced growth of the herbivore larvae . This suggests that phaseoloidin functions as a direct defense against these herbivores .

Action Environment

The action of phaseoloidin is influenced by the presence of intestinal bacteria. These bacteria likely play an important role in the metabolism of phaseoloidin, and the pharmacological effects of phaseoloidin may be dependent on intestinal bacterial metabolism .

Safety and Hazards

特性

IUPAC Name |

2-[5-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O9/c15-5-9-11(19)12(20)13(21)14(23-9)22-8-2-1-7(16)3-6(8)4-10(17)18/h1-3,9,11-16,19-21H,4-5H2,(H,17,18)/t9-,11-,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVFYXXNAFZRZAM-RGCYKPLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1O)CC(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347824 | |

| Record name | [2-(beta-D-Glucopyranosyloxy)-5-hydroxyphenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phaseoloidin | |

CAS RN |

118555-82-1 | |

| Record name | [2-(beta-D-Glucopyranosyloxy)-5-hydroxyphenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is phaseoloidin and where is it found?

A1: Phaseoloidin is a natural product identified as a homogentisic acid glucoside []. It was first isolated from Entada phaseoloides [] and later found in the trichomes of the wild tobacco plant, Nicotiana attenuata [, ].

Q2: What is the biological role of phaseoloidin in plants?

A2: In Nicotiana attenuata, phaseoloidin contributes to the plant's defense against herbivorous insects [, ]. It acts as an antifeedant, negatively affecting the growth of both specialist (Manduca sexta) and generalist (Spodoptera littoralis) insect larvae [].

Q3: How does phaseoloidin exert its effect on insects?

A3: While the precise mechanism of action remains to be fully elucidated, it's suggested that phaseoloidin acts as a feeding deterrent, causing reduced food consumption in insect larvae, ultimately impacting their growth and development [].

Q4: What is the chemical structure of phaseoloidin?

A4: Phaseoloidin is a homogentisic acid glucoside. While the provided abstracts don't detail the spectroscopic data, its structure was elucidated using NMR and MS techniques [, ].

Q5: What analytical techniques are used to identify and quantify phaseoloidin?

A6: Researchers utilize a combination of chromatographic and spectroscopic techniques for phaseoloidin analysis. Thin-layer chromatography (TLC) enables initial identification []. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) offers precise quantification and structural confirmation [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[4-(Diethylamino)-2-ethoxyphenyl]-7-(2-methyl-1-octyl-1h-indol-3-yl)furo[3,4-b]pyridin-5(7h)-one](/img/structure/B1631751.png)